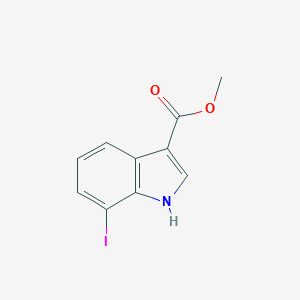

methyl 7-iodo-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-iodo-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 7-iodo-1H-indole-3-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the preparation of polysubstituted indoles. The compound can undergo various transformations, including:

- C-H Functionalization : Recent studies have demonstrated its utility in C-H arylation reactions, which allow for the selective introduction of aryl groups into the indole framework. This method is particularly advantageous due to its ability to operate under mild conditions and produce high yields of desired products .

- Synthesis of Indole Derivatives : The compound can be used as a starting material for synthesizing other indole derivatives by employing different electrophiles. For instance, it has been shown to react with aryl iodides in the presence of palladium catalysts to yield C4 arylated products, showcasing its potential in creating complex molecular architectures .

Medicinal Chemistry

This compound has been investigated for its biological activity, particularly in the development of antimicrobial agents:

- Antimicrobial Properties : Certain derivatives of indole compounds, including this compound, have exhibited effectiveness against various bacterial and fungal pathogens. This activity is attributed to the indole core's ability to interact with biological targets, making it a candidate for further pharmacological studies.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Organic Electronics : The unique electronic properties of indole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the incorporation of such compounds into electronic devices is ongoing, focusing on enhancing device efficiency and stability .

Summary Table of Applications

Case Studies

- C-H Arylation Study : In a study published in Nature, researchers demonstrated the successful arylation of this compound using iodobenzene under palladium catalysis, resulting in high yields of C4 arylated products. This method highlights the compound's versatility as a building block for complex molecules .

- Antimicrobial Testing : A series of derivatives based on this compound were synthesized and tested against various pathogens. The results indicated significant antibacterial activity, suggesting potential for development into new antimicrobial agents.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling

The compound undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. For example:

| Reaction Partner | Catalyst System | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 85% | Synthesis of 7-arylindoles |

| 4-Pyridylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | 78% | Heterocycle functionalization |

This reaction preserves the ester group, allowing further derivatization at C-3 .

Nucleophilic Substitution

The C-7 iodine atom is susceptible to nucleophilic displacement under mild conditions:

Methoxylation

Treatment with sodium methoxide in DMSO replaces iodine with a methoxy group:

7 INaOMe DMSO7 OMe

Yield : 92% .

Amine Coupling

Primary amines (e.g., benzylamine) react via SNAr to form 7-aminated indoles:

7 I+PhCH NH CuI K PO 7 NHCH Ph

Yield : 65–78% .

Functionalization at the Indole Nitrogen

The N–H group undergoes alkylation or acylation to modulate electronic properties:

N-Alkylation

Using alkyl halides and NaH in DMF:

| Alkylating Agent | Conditions | Yield | Product |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C → RT | 89% | N-Methyl derivative |

Propriétés

Numéro CAS |

123020-21-3 |

|---|---|

Formule moléculaire |

C10H8INO2 |

Poids moléculaire |

301.08 g/mol |

Nom IUPAC |

methyl 7-iodo-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |

Clé InChI |

PFDZYKQIHMNZRG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CNC2=C1C=CC=C2I |

SMILES canonique |

COC(=O)C1=CNC2=C1C=CC=C2I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.